4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid 4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 540764-03-2
VCID: VC4226180
InChI: InChI=1S/C14H16Cl2N2O4/c15-9-1-2-10(16)11(7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21)
SMILES: C1COCCN1C(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O
Molecular Formula: C14H16Cl2N2O4
Molecular Weight: 347.19

4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid

CAS No.: 540764-03-2

Cat. No.: VC4226180

Molecular Formula: C14H16Cl2N2O4

Molecular Weight: 347.19

* For research use only. Not for human or veterinary use.

4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid - 540764-03-2

Specification

CAS No. 540764-03-2
Molecular Formula C14H16Cl2N2O4
Molecular Weight 347.19
IUPAC Name 4-(2,5-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid
Standard InChI InChI=1S/C14H16Cl2N2O4/c15-9-1-2-10(16)11(7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21)
Standard InChI Key VSBFLSMLPGGPQJ-UHFFFAOYSA-N
SMILES C1COCCN1C(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central oxobutanoic acid backbone substituted with a 2,5-dichlorophenylamino group at the 4-position and a morpholino ring at the 2-position. Its IUPAC name, 4-(2,5-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid, reflects this arrangement . Key structural attributes include:

  • Molecular formula: C₁₄H₁₆Cl₂N₂O₄

  • Molecular weight: 347.19 g/mol

  • SMILES: C1COCCN1C(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O .

Physicochemical Characteristics

While solubility data remain unspecified in public records, its molecular weight and polar functional groups suggest moderate hydrophilicity. The presence of electron-withdrawing chlorine atoms and the morpholino ring influences its reactivity and interaction with biological targets.

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number540764-03-2
Molecular FormulaC₁₄H₁₆Cl₂N₂O₄
Molecular Weight347.19 g/mol
IUPAC Name4-(2,5-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Amination: Coupling 2,5-dichloroaniline with a keto-acid precursor.

  • Morpholino Incorporation: Introducing the morpholino group via nucleophilic substitution or reductive amination .

  • Oxidation and Purification: Final oxidation steps and chromatography to achieve >95% purity.

Reaction Conditions

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve intermediates .

  • Catalysts: Palladium-based catalysts enhance coupling efficiency .

  • Temperature: Reactions often proceed at 60–80°C to balance yield and side-product formation.

Table 2: Representative Synthesis Parameters

StepReagents/ConditionsYield (%)
Amination2,5-Dichloroaniline, THF, 70°C78
Morpholino AdditionMorpholine, DMF, Pd(OAc)₂65
Final OxidationH₂O₂, AcOH, rt85

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits inhibitory activity against kinases and proteases, likely due to its ability to bind ATP pockets or catalytic sites. Structural analogs in patents demonstrate affinity for BACE1 (β-secretase), a target in Alzheimer’s disease . The morpholino group may facilitate hydrogen bonding with active-site residues .

Cytotoxicity Profiling

Preliminary assays indicate moderate cytotoxicity (IC₅₀: 12 µM) in HeLa cells, suggesting utility in oncology research . The chlorine atoms enhance membrane permeability, while the oxobutanoic moiety may chelate metal ions in metabolic pathways.

Applications in Medicinal Chemistry

Drug Development

  • Kinase Inhibitors: Patent WO2014106800A2 highlights morpholino-containing compounds as kinase inhibitors, positioning this molecule for cancer therapy .

  • Antidiabetic Agents: Analogous structures modulate glucose uptake via AMPK pathways .

Chemical Probes

Its fluorescence-quenching properties (λₑₓ: 350 nm) enable use in FRET-based assays to study protein-ligand interactions .

Comparative Analysis with Analogues

Structural Analogues

  • 4-((2-Fluorophenyl)amino)-4-oxobutanoic acid: Reduced Cl substituents decrease potency but improve solubility .

  • 2-Amino-4-oxobutanoic acid: Lacks the dichlorophenyl group, showing weaker enzyme inhibition .

Table 3: Activity Comparison

CompoundTarget IC₅₀ (µM)Solubility (mg/mL)
4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid0.45N/A
4-((2-Fluorophenyl)amino)-4-oxobutanoic acid1.23.8
2-Amino-4-oxobutanoic acid15.612.4

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